4-(4-Aminobutyl)benzoic acid
Overview
Description
4-(4-Aminobutyl)benzoic acid is an organic compound with the molecular formula C11H15NO2 It consists of a benzoic acid core substituted with an aminobutyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Aminobutyl)benzoic acid can be synthesized through several methodsAnother method includes the Hoffman degradation of the monoamide derived from terephthalic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. For example, the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasound irradiation has been reported to be an efficient method for the synthesis of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitrobenzoic acid derivatives, alcohols, and various substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-Aminobutyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of folic acid in bacteria, plants, and fungi.
Industry: It is used in the production of corrosion inhibitors for stainless steel.
Mechanism of Action
The mechanism of action of 4-(4-Aminobutyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, in bacteria, it acts as a precursor for folic acid synthesis, which is essential for bacterial growth and replication . In medicinal applications, its derivatives can inhibit the growth of pathogens by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor for folic acid synthesis in bacteria.
4-(Butylamino)benzoic acid: Similar structure but with a butylamino group instead of an aminobutyl group.
4-(Methylamino)benzoic acid: Contains a methylamino group instead of an aminobutyl group.
Uniqueness
4-(4-Aminobutyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminobutyl group allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-aminobutyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3,8,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNFEYUUCBTGAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623297 | |
Record name | 4-(4-Aminobutyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15473-90-2 | |
Record name | 4-(4-Aminobutyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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